2,2-dimethyl-3-(propan-2-yloxy)propanal
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Overview
Description
2,2-dimethyl-3-(propan-2-yloxy)propanal: is an organic compound with the molecular formula C8H16O2 . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by its unique structure, which includes a propanal group attached to a 2,2-dimethyl-3-(propan-2-yloxy) moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2,2-dimethyl-3-(propan-2-yloxy)propanal involves an aldol condensation reaction. This reaction typically uses acetone and isobutyraldehyde as starting materials, with a base catalyst such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Etherification: Another method involves the etherification of 2,2-dimethyl-3-hydroxypropanal with isopropanol in the presence of an acid catalyst like sulfuric acid. This reaction results in the formation of the propan-2-yloxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions followed by purification processes such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-dimethyl-3-(propan-2-yloxy)propanal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,2-dimethyl-3-(propan-2-yloxy)propanal is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(propan-2-yloxy)propanal involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, it accepts electrons to form alcohols. In substitution reactions, the propan-2-yloxy group is replaced by other nucleophiles through a nucleophilic attack mechanism.
Comparison with Similar Compounds
2,2-dimethylpropanal: Similar structure but lacks the propan-2-yloxy group.
3-(propan-2-yloxy)propanal: Similar structure but lacks the 2,2-dimethyl group.
2,2-dimethyl-3-hydroxypropanal: Similar structure but has a hydroxy group instead of the propan-2-yloxy group.
Uniqueness: 2,2-dimethyl-3-(propan-2-yloxy)propanal is unique due to the presence of both the 2,2-dimethyl and propan-2-yloxy groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications.
Properties
CAS No. |
38216-90-9 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,2-dimethyl-3-propan-2-yloxypropanal |
InChI |
InChI=1S/C8H16O2/c1-7(2)10-6-8(3,4)5-9/h5,7H,6H2,1-4H3 |
InChI Key |
AMGFQCCAMAEROA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C)(C)C=O |
Purity |
95 |
Origin of Product |
United States |
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